N-(4-fluorophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-(4-fluorophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a fluorophenyl group, a pyridazine core, and a sulfanyl-linked imidazole substituent. Its molecular architecture combines aromatic and heterocyclic motifs, which are common in bioactive compounds targeting enzymes or receptors (e.g., kinase inhibitors or antimicrobial agents). The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyridazine-imidazole system may facilitate π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5OS/c22-16-3-5-17(6-4-16)24-20(28)13-29-21-10-9-19(25-26-21)15-1-7-18(8-2-15)27-12-11-23-14-27/h1-12,14H,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURNAXVJYIOFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the fluorophenyl group through nucleophilic substitution reactions.
Cyclization: Formation of the imidazolyl and pyridazinyl rings through cyclization reactions.
Thioether Formation: Introduction of the sulfanyl group via thioether formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolyl or pyridazinyl rings to their respective reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C19H20FN7O
- Molecular Weight : 381.4 g/mol
- IUPAC Name : N-(4-fluorophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
The compound features a complex structure that includes a fluorophenyl group, an imidazole moiety, and a pyridazine ring, which contribute to its biological activity.
Physicochemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 3 |
| LogP (XLogP3-AA) | 1.9 |
These properties suggest favorable solubility and permeability characteristics for biological applications.
Anticancer Activity
Recent studies have identified this compound as a promising candidate for anticancer therapy. Its efficacy was evaluated in various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: In Vitro Antitumor Activity
In a study involving multiple cancer cell lines (e.g., PC3, MCF-7), the compound exhibited an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil, indicating superior potency against breast cancer cells .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent by inhibiting key pathways involved in inflammation. It acts on the p38 mitogen-activated protein kinase pathway, which is crucial in the inflammatory response.
Case Study: In Vivo Studies
In vivo studies demonstrated that administration of the compound significantly reduced tumor necrosis factor-alpha (TNFα) levels in rodent models of inflammation, supporting its role as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4) .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Preliminary assays indicated activity against various bacterial strains, positioning it as a candidate for further development in antimicrobial therapies.
Case Study: Antibacterial Screening
A screening of derivatives revealed that certain analogs exhibited comparable activity to standard antibiotics like norfloxacin against Staphylococcus epidermidis .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Insights from Structural Comparisons
Core Heterocyclic Systems :
- The target compound employs a pyridazine ring, distinct from the pyridine (e.g., Selig et al., 2010) or triazole () cores in analogs. Pyridazine’s electron-deficient nature may enhance binding to targets requiring charge-transfer interactions .
- In contrast, the triazole-containing analog () includes a furyl substituent, which could improve solubility due to its polar oxygen atom .
Sulfanyl vs. Sulfinyl Linkages: The target compound’s sulfanyl (-S-) bridge contrasts with the methylsulfinyl (-SO-) group in the dihydrate analog ().
Fluorophenyl Substitution :
- All compounds feature a 4-fluorophenyl group, a common pharmacophore for enhancing bioavailability and target affinity. However, the dual fluorophenyl groups in Selig et al.’s compound () may amplify hydrophobic interactions but reduce metabolic clearance .
Crystallographic and Synthetic Considerations :
- The dihydrate analog () was synthesized using advanced crystallographic techniques (APEX2, SAINT), suggesting a focus on structural precision. Its dihydrate form likely improves stability compared to anhydrous analogs .
Research Findings and Implications
While direct biological data for the target compound are absent in the evidence, insights from structural analogs suggest:
- Bioactivity Potential: The imidazole-pyridazine system may target enzymes like kinases or cytochrome P450, as seen in related fluorophenyl-acetamide derivatives .
- Optimization Challenges : The sulfanyl bridge in the target compound could confer higher metabolic stability than sulfoxide-containing analogs but may require formulation adjustments to address solubility limitations .
Biological Activity
N-(4-fluorophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure features a fluorophenyl group, an imidazole moiety, and a pyridazine ring, which contribute to its biological properties. The presence of sulfur in the acetamide derivative enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. It exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Breast Cancer Cells
A recent investigation into the effects of this compound on breast cancer cell lines demonstrated:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 μM.
- Apoptotic Induction : Flow cytometry results indicated increased annexin V staining, suggesting enhanced apoptosis.
These findings suggest that the compound may serve as a lead for further development in anticancer therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazole and pyridazine rings can significantly impact its potency and selectivity against various targets.
Key Modifications:
- Substituent Variations : Altering the position and nature of substituents on the imidazole ring can enhance antibacterial activity.
- Sulfanyl Group Influence : The sulfanyl group plays a critical role in mediating interactions with target proteins, potentially increasing binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
